molecular formula C8H6N2O2 B8256256 Pyrrolo[1,2-b]pyridazine-3-carboxylic acid

Pyrrolo[1,2-b]pyridazine-3-carboxylic acid

Cat. No.: B8256256
M. Wt: 162.15 g/mol
InChI Key: LYLPNSHGWDXNMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[1,2-b]pyridazine-3-carboxylic acid is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for the development of novel pharmacologically active molecules. Its core structure is a fused bicyclic system containing bridgehead nitrogen, a feature present in various compounds with notable biological properties . The scaffold has demonstrated considerable research value, particularly in the discovery of new therapeutic agents. It serves as a core structure for a class of Janus kinase (JAK) inhibitors . Research has identified pyrrolo[1,2-b]pyridazine-3-carboxamide derivatives as potent and functionally selective inhibitors of JAK3 and TYK2, with demonstrated oral bioavailability and activity in human whole blood assays, highlighting their potential for treating inflammatory diseases . Furthermore, novel pyrrolo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their cytotoxic activity . In vitro studies on human adenocarcinoma cell lines (including colon LoVo, ovary SK-OV-3, and breast MCF-7) have shown that certain derivatives exhibit dose- and time-dependent cytotoxic activity, with some compounds showing particularly high anti-tumor activity against colon cancer cells . The synthetic utility of this compound often derives from its carboxylic acid functional group, which can be readily derivatized into amides or esters, allowing for rapid exploration of structure-activity relationships . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

pyrrolo[1,2-b]pyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-4-7-2-1-3-10(7)9-5-6/h1-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLPNSHGWDXNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Based Condensation with 1,4-Diketones

A foundational method involves the condensation of 1,4-diketones with hydrazine derivatives. For example, 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide (1 ) reacts with tertiary butyl carbazate (2 ) in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst. This reaction proceeds in a toluene-cyclohexane solvent system under reflux, yielding a carbamate intermediate. Subsequent condensation with α,β-unsaturated ketones (e.g., chalcones) facilitates cyclization to form pyrrolo[1,2-b]pyridazine derivatives. The final carboxylic acid is obtained through hydrolysis of ester intermediates under basic conditions.

Key Reaction Conditions

  • Catalyst: p-TSA (0.006 mol per 0.012 mol substrate).

  • Solvent: Toluene (20 mL) and cyclohexane (75 mL).

  • Temperature: Reflux until water elimination completes (monitored via TLC).

  • Work-up: Cooling, filtration, and sequential washing with cyclohexane.

  • Yield: ~60–70% for intermediate carbamates.

Alternative Condensation Agents

Early syntheses employed oxazolo[3,2-b]pyridazinium perchlorates condensed with malononitrile or ethyl cyanoacetate in sodium ethoxide. These methods, though less efficient (yields: 40–50%), highlight the adaptability of pyridazine precursors in constructing the fused pyrrole ring system.

Cycloaddition Strategies

3+2 Cycloaddition with Mesoionic Oxazolo-Pyridazinones

A regioselective approach utilizes mesoionic oxazolo-pyridazinones (3a–c ) generated in situ from pyridazinone carboxylic acids (2a–c ) and acetic anhydride. These 1,3-dipoles react with acetylenic dipolarophiles (e.g., methyl or ethyl propiolate) at 90°C for 3–4 hours, forming tricyclic intermediates that eliminate CO₂ to yield pyrrolo[1,2-b]pyridazine esters. Subsequent hydrolysis with aqueous HCl produces the target carboxylic acid.

Representative Procedure

  • Mesoionic Precursor Formation :

    • Substrate: Pyridazinone acid (e.g., 2b : 5.0 mmol).

    • Reagent: Acetic anhydride (10 mL, solvent and dehydrating agent).

    • Temperature: 90°C, 2 hours.

  • Cycloaddition :

    • Dipolarophile: Methyl propiolate (1.2 equiv).

    • Time: 3–4 hours.

    • Yield: 41–52% for esters (5a–f ).

  • Hydrolysis :

    • Conditions: 6M HCl, reflux, 6 hours.

    • Yield: >90% for carboxylic acid.

Regioselectivity Analysis
The reaction exclusively forms 5-substituted esters due to the electronic orientation of the mesoionic dipole. NMR data (e.g., H-6 triplet at δ 5.53–5.66 ppm) and X-ray crystallography confirm the absence of 7-substituted regioisomers.

Cycloaddition with Pyridazine and Acetylenic Esters

Pyridazine reacts directly with acetylenic esters (e.g., dimethyl acetylenedicarboxylate) under thermal or catalytic conditions. This method, though less explored, provides a one-step route to pyrrolo[1,2-b]pyridazine esters, which are hydrolyzed to the carboxylic acid.

Alternative Synthetic Routes

Cyclopropane Derivative Ring-Opening

Alkylidene cyclopropane derivatives undergo ring-opening reactions with pyridazine in the presence of Pd(PPh₃)₄, forming pyrrolo[1,2-b]pyridazine frameworks. This method, while innovative, requires stringent anhydrous conditions and offers moderate yields (35–45%).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Hydrazine CondensationHigh scalability; simple work-upMulti-step; moderate regioselectivity60–70
3+2 CycloadditionHigh regioselectivity; single-step cyclizationRequires acetic anhydride; high temperature41–52
Direct CycloadditionOne-step synthesisLow yields; specialized catalysts35–45

Mechanistic Insights and Optimization

Role of Acetic Anhydride in Cycloaddition

Acetic anhydride serves dual roles: dehydrating agent (forming mesoionic dipoles) and solvent. Its electrophilic nature stabilizes intermediates, enhancing reaction efficiency.

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve cycloaddition yields by stabilizing dipolar intermediates, while non-polar solvents (toluene) favor condensation reactions.

Catalytic Enhancements

Pd(PPh₃)₄ and CuI synergistically accelerate cyclopropane ring-opening reactions, reducing reaction times from 24 hours to 6 hours .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pyrrolo[1,2-b]pyridazine-3-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where halogenated derivatives are common intermediates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolo[1,2-b]pyridazine derivatives.

Scientific Research Applications

Chemical Properties and Reactions

Pyrrolo[1,2-b]pyridazine-3-carboxylic acid features a unique fused ring system that combines pyrrole and pyridazine structures. Its carboxylic acid group enhances solubility and reactivity, making it a versatile building block in organic synthesis. The compound can undergo various chemical reactions:

  • Oxidation : Typically using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
  • Reduction : Employing reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in alcohols or amines.
  • Substitution : Participating in nucleophilic substitution reactions, often yielding various substituted derivatives.

These reactions are fundamental for synthesizing more complex compounds that may exhibit enhanced biological activities or materials properties .

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

  • Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For example, a series of derivatives showed significant potency against colon adenocarcinoma cells (LoVo) with IC50 values lower than standard chemotherapy agents .
  • Antimicrobial Properties : Research has shown that some derivatives possess antimicrobial efficacy comparable to conventional antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential for development as new antimicrobial agents .
  • Janus Kinase Inhibition : A new class of Janus kinase inhibitors was developed using pyrrolo[1,2-b]pyridazine-3-carboxamide scaffolds. These compounds selectively inhibited the JAK3-JAK1 pathway, showing promise for treating inflammatory diseases .

Materials Science

In addition to biological applications, this compound is being explored for its use in materials science:

  • Polymer Development : The compound's derivatives are being investigated for their potential in creating new polymers and advanced materials due to their unique structural properties .

Case Studies

Several case studies highlight the diverse applications of pyrrolo[1,2-b]pyridazine derivatives:

Study FocusFindings
Antitumor ActivityA study synthesized various derivatives and assessed their cytotoxicity against human cancer cell lines. The most potent showed significant anti-cancer activity .
Antimicrobial EffectsIn vitro evaluations revealed certain derivatives had MIC values comparable to established antibiotics .
JAK InhibitorsDiscovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as selective JAK inhibitors with high functional selectivity for the JAK3-JAK1 pathway .

Mechanism of Action

The exact mechanism of action of pyrrolo[1,2-b]pyridazine-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cell proliferation and apoptosis. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of pyrrolo[1,2-b]pyridazine-3-carboxylic acid derivatives are influenced by structural modifications, which can be contextualized against related heterocycles such as pyrrolo[2,1-a]phthalazines, imidazo[1,2-b]pyridazines, and indolizines.

Anticancer Activity
Compound Class IC₅₀ (μM) Target Cell Lines Mechanism of Action
Pyrrolo[1,2-b]pyridazine 0.1–10 LoVo, SK-OV-3, MCF-7 Tubulin polymerization inhibition
Pyrrolo[2,1-a]phthalazine >10 NCI-60 panel Weak tubulin binding
Imidazo[1,2-b]pyridazine 1–50 PDAC CSC models Lysosome membrane permeabilization
Indolizines 0.5–5 Colorectal adenocarcinoma Colchicine site binding
  • Pyrrolo[1,2-b]pyridazine vs. Pyrrolo[2,1-a]phthalazine : Substituting phenstatin’s phenyl ring with pyrrolo[1,2-b]pyridazine enhances cytotoxicity (IC₅₀ < 10 μM) due to optimal steric compatibility with the colchicine-binding site. Bulkier pyrrolo[2,1-a]phthalazines show reduced activity (IC₅₀ > 10 μM) .
  • Substituent Effects : Methyl or 4-substituted phenyl groups at position 2 of pyrrolo[1,2-b]pyridazine improve tubulin binding, while electron-withdrawing groups (e.g., Cl, Br) enhance cellular uptake .
Anti-inflammatory and Analgesic Activity
Compound Class ED₅₀ (mg/kg) Ulcerogenic Potential Key Finding
Pyrrolo[1,2-b]pyridazine 10–50 Low Moderate COX inhibition
Imidazo[1,2-b]pyridazine 5–20 High High analgesic activity (prostaglandin-independent)
  • Imidazo[1,2-b]pyridazine-3-carboxylic acids exhibit superior analgesia (ED₅₀ 5–20 mg/kg) but higher ulcerogenicity compared to pyrrolo[1,2-b]pyridazines, suggesting divergent mechanisms .

Physicochemical and Pharmacokinetic Profiles

Parameter Pyrrolo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Pyrrolo[2,1-a]phthalazine
LogP 1.8–2.5 2.0–3.0 2.5–3.5
Solubility (mg/mL) 0.1–0.5 0.05–0.2 <0.1
Plasma Protein Binding (%) 70–85 80–95 85–98
  • Lipinski Compliance : Pyrrolo[1,2-b]pyridazines generally comply with Lipinski’s rules (logP < 5), whereas pyrrolo[2,1-a]phthalazines often exceed logP thresholds, reducing bioavailability .

Biological Activity

Pyrrolo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxic effects, and potential applications in drug discovery.

Structure and Properties

This compound features a fused ring system that combines pyrrole and pyridazine structures. This unique configuration contributes to its distinct chemical properties and biological activities. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a versatile building block in organic synthesis.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets involved in cellular processes such as proliferation and apoptosis. It may inhibit certain enzymes or receptors, leading to observed biological effects such as cytotoxicity against cancer cells and antimicrobial properties .

Cytotoxicity and Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, research demonstrated that derivatives of this compound exhibited significant antiproliferative activity in human solid tumor cell lines including:

  • LoVo (colon adenocarcinoma)
  • SK-OV-3 (ovarian carcinoma)
  • MCF-7 (breast adenocarcinoma)

The cytotoxicity was evaluated through assays comparing these compounds with established chemotherapeutic agents like cisplatin and doxorubicin. The results indicated that some derivatives showed comparable or superior activity to these traditional drugs .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Comparison DrugIC50 (μM)
This compoundLoVo10.5Cisplatin5.0
Pyrrolo[1,2-b]pyridazine derivative ASK-OV-38.0Doxorubicin12.0
Pyrrolo[1,2-b]pyridazine derivative BMCF-76.55-Fluorouracil15.0

Antimicrobial Properties

In addition to its anticancer potential, this compound has been studied for its antimicrobial properties. It has demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of pyrrolo[1,2-b]pyridazine derivatives is crucial for optimizing their biological activity. Variations in substituents on the ring structure can significantly influence potency and selectivity for specific biological targets. Research has shown that certain modifications can enhance cytotoxicity while reducing off-target effects .

Case Studies

Several case studies illustrate the potential of pyrrolo[1,2-b]pyridazine derivatives:

  • Study on Antitumor Activity : A series of pyrrolo[1,2-b]pyridazine derivatives were synthesized and evaluated for their anticancer properties against a panel of human cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapy agents .
  • Evaluation of Antimicrobial Effects : In vitro studies assessed the antimicrobial efficacy of these compounds against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives had MIC values comparable to conventional antibiotics .

Q & A

Q. What frameworks ensure rigorous formulation of research questions for pyrrolo[1,2-b]pyridazine studies?

  • Apply PICO (Population: compound derivatives; Intervention: synthetic/biological variable; Comparison: control groups; Outcome: yield/activity) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.